[(4-bromophenyl)imino]dimethyl-lambda6-sulfanone is a chemical compound with the molecular formula and a molecular weight of approximately 248.14 g/mol. It is classified as a sulfanone derivative and is characterized by the presence of a bromophenyl group attached to an imino functional group. The compound is known for its potential applications in medicinal chemistry and materials science.
The compound can be sourced from various chemical suppliers, including AChemBlock and ChemShuttle, which provide detailed product specifications, including purity levels (typically around 95%) and catalog identification numbers. The CAS number for [(4-bromophenyl)imino]dimethyl-lambda6-sulfanone is 56158-10-2, which aids in its identification in chemical databases .
This compound falls under the category of Schiff bases, which are typically formed through the condensation of primary amines with carbonyl compounds. Specifically, it represents a subclass where the carbonyl component is replaced by a sulfanone structure, contributing to its unique reactivity and properties.
Methods
The synthesis of [(4-bromophenyl)imino]dimethyl-lambda6-sulfanone generally involves the reaction between 4-bromobenzaldehyde and dimethylamine in the presence of a suitable catalyst or under specific conditions that facilitate imine formation. The reaction may also involve steps to ensure the formation of the sulfanone structure, which can require additional reagents such as sulfur trioxide or related compounds.
Technical Details
The synthesis can be monitored using techniques such as thin-layer chromatography (TLC) to assess the progression of the reaction and confirm product formation. Characterization methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are crucial for confirming the structure of the synthesized compound .
Structure
The molecular structure of [(4-bromophenyl)imino]dimethyl-lambda6-sulfanone features a sulfanone core with a dimethyl group attached to sulfur and an imino linkage to a 4-bromophenyl moiety. The structural representation can be denoted by its SMILES notation: O=S(C)(C)=NC1=CC=C(Br)C=C1
, indicating the arrangement of atoms and functional groups .
Data
Reactions
[(4-bromophenyl)imino]dimethyl-lambda6-sulfanone can participate in various chemical reactions typical of imines and sulfonamides, including nucleophilic additions, hydrolysis, and condensation reactions. Its reactivity profile allows it to act as an intermediate in further synthetic pathways.
Technical Details
The compound's reactivity can be influenced by factors such as solvent choice, temperature, and the presence of catalytic agents. For example, reactions involving nucleophiles may require polar aprotic solvents to enhance reactivity .
Process
The mechanism by which [(4-bromophenyl)imino]dimethyl-lambda6-sulfanone exerts its effects in biological systems or synthetic processes typically involves its ability to form stable complexes with various substrates due to its electrophilic nature. This property allows it to participate in diverse biochemical pathways or serve as a building block in organic synthesis.
Data
Research into similar compounds has shown that imines can exhibit biological activity, including antimicrobial and anti-inflammatory effects, suggesting potential applications for [(4-bromophenyl)imino]dimethyl-lambda6-sulfanone in medicinal chemistry .
Physical Properties
Chemical Properties
Relevant analytical techniques such as IR spectroscopy may reveal characteristic absorption bands corresponding to functional groups present in the molecule .
Scientific Uses
[(4-bromophenyl)imino]dimethyl-lambda6-sulfanone has potential applications in:
Research continues into expanding its applications, particularly in drug development where similar compounds have shown promise for therapeutic uses .
[(4-Bromophenyl)imino]dimethyl-λ⁶-sulfanone (C₈H₁₀BrNOS, MW 234.11) belongs to the mono-aryl, N-H sulfoximine subclass of λ⁶-sulfanones. Its molecular architecture features:
Table 1: Structural Identifiers of [(4-Bromophenyl)imino]dimethyl-λ⁶-sulfanone
Identifier | Value |
---|---|
Systematic Name | (4-Bromophenyl)imino-dimethyl-oxo-λ⁶-sulfane |
Molecular Formula | C₈H₁₀BrNOS |
SMILES | CS(=NC1=CC=C(C=C1)Br)(=O)C |
InChI Key | IRADHOWSAHPJAJ-UHFFFAOYSA-N |
CAS Registry | 145026-07-9 |
Purity Specification | ≥98% (HPLC) |
Physical State | White crystalline solid |
The 4-bromophenyl group confers distinctive pharmacochemical properties that enhance the compound’s utility:
Table 2: Bromophenyl Isomer Comparison in Sulfoximine Derivatives
Isomer Position | Example Compound | Structural Feature | Medicinal Relevance |
---|---|---|---|
2-Bromo | [(2-Bromophenyl)imino]dimethyl-λ⁶-sulfanone | Ortho-substitution induces steric hindrance | Limited due to conformational distortion |
3-Bromo | [(3-Bromophenyl)imino]dimethyl-λ⁶-sulfanone | Meta-substitution minimizes resonance effects | Moderate electronic modulation |
4-Bromo | [(4-Bromophenyl)imino]dimethyl-λ⁶-sulfanone | Para-substitution maximizes resonance | Optimal for electronic tuning & coupling |
The synthesis of [(4-bromophenyl)imino]dimethyl-λ⁶-sulfanone relies on NH-transfer protocols from sulfides, as exemplified by the optimized procedure in Organic Syntheses [3]:
Synthetic Procedure Highlights:
Table 3: Performance Metrics of Key Synthetic Methods
Parameter | Value | Advantage | Limitation |
---|---|---|---|
Reaction Temperature | 25°C (ambient) | Energy-efficient | Requires extended reaction time (3 h) |
Atom Economy | 58% (excluding oxidant) | Utilizes inexpensive ammonium carbamate | High equivalents of (diacetoxyiodo)benzene |
Scalability | Demonstrated at 35 mmol scale | Reproducible in standard glassware | Requires careful control of decarboxylation |
Purification Strategy | Acid-base extraction | Avoids chromatography | Multiple extraction steps increase complexity |
Critical Research Gaps:
Comprehensive Compound Listing
CAS No.: 712349-95-6
CAS No.: 112484-85-2
CAS No.: 10606-14-1